molecular formula C20H26O2Si B1393596 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol CAS No. 441784-82-3

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol

Cat. No. B1393596
M. Wt: 326.5 g/mol
InChI Key: FYCFHPVTNLZNLO-UHFFFAOYSA-N
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Description

“1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol” is a chemical compound with the molecular formula C20H26O2Si . It has a molecular weight of 326.51 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The tert-Butyldiphenylsilyl (TBDPS) group, which is part of the compound, is a protecting group for alcohols . It was first suggested as a protecting group by Hanessian and Lavallée in 1975 . The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This group can be easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC[C@]1([H])C@@([H])COSi(C3=CC=CC=C3)C(C)(C)C . The InChI key for this compound is UDQZGHRUSQGZFC-QZTJIDSGSA-N .


Chemical Reactions Analysis

The TBDPS group in the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .


Physical And Chemical Properties Analysis

The compound is a solid . It has a boiling point of 392 °C at 760 mmHg . The storage recommendation for this compound is that it should be sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Silicon-Assisted Synthesis

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is utilized in the synthesis of γ-methylene oxacycles and α- and β-alkylidene lactones through a process involving silicon-assisted regioselective ring cleavage. This method retains the silicon function, which is crucial for further functional group manipulations (Yadav & Balamurugan, 2002).

Isomerization Reactions

The compound has been used in isomerization reactions of olefin. For instance, using a ruthenium catalyst, the double bond in methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate is migrated, demonstrating the potential of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol in various synthetic organic chemistry applications (Wakamatsu et al., 2000).

Ring-Opening Reactions

This chemical is involved in ring-opening reactions to produce substituted dihydrofurans. The silicon function is integral to these reactions, aiding in the regioselective ring opening and allowing for subsequent modifications of the product (Yadav & Balamurugan, 2001).

Synthesis of Carbocyclic Nucleosides

It has been used in the treatment of related compounds to produce allylic azides, which are key intermediates in the synthesis of carbocyclic nucleosides. This application is significant in the field of medicinal chemistry (Maag & Rydzewski, 1992).

Development of Chiral Cyclopropane Units

The compound contributes to the synthesis of chiral cyclopropane units, which are useful in creating conformationally restricted analogues of biologically active compounds. This application is particularly relevant in the development of pharmaceuticals (Kazuta et al., 2002).

Safety And Hazards

The compound has been classified as Aquatic Chronic 4 according to its hazard statements . Its storage class code is 11, which corresponds to combustible solids . The WGK for this compound is 3 . The flash point is not applicable .

properties

IUPAC Name

1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2Si/c1-19(2,3)23(17-10-6-4-7-11-17,18-12-8-5-9-13-18)22-16-20(21)14-15-20/h4-13,21H,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFHPVTNLZNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680973
Record name 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol

CAS RN

441784-82-3
Record name 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the description in a reference (see: Syn. Lett. 07, 1053–1054, 1999), the title compound was prepared as follows. 12 g (35 mmole) of ethyl 2-{[t-butyl(diphenyl)silyl]oxy}acetate was dissolved in 200 ml of tetrahydrofuran (THF) and 2.2 ml of titaniumtetraisopropoxide was added thereto. To the mixture was slowly added 29.2 ml of ethylmagnesiumbromide (3.0M in THF), and the reaction solution was stirred for 12 hours at room temperature. 20 ml of saturated ammonium chloride was added to stop the reaction. About 150 ml of tetrahydrofuran (THF) used as a solvent was removed by distillation under reduced pressure, and the reaction mixture was extracted twice with 200 ml of ethyl acetate. The ethyl acetate extract was distilled under reduced pressure to give 11.4 g (Yield 100%) of the title compound as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
2.2 mL
Type
catalyst
Reaction Step Five
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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